molecular formula C9H12N2O3 B3283823 5-Dimethylamino-2-nitrobenzyl alcohol CAS No. 77376-04-6

5-Dimethylamino-2-nitrobenzyl alcohol

Cat. No.: B3283823
CAS No.: 77376-04-6
M. Wt: 196.2 g/mol
InChI Key: ZKAHOBKUYXIJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Dimethylamino-2-nitrobenzyl alcohol is an organic compound with the molecular formula C9H12N2O3 It consists of a benzyl alcohol group substituted with a dimethylamino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylamino-2-nitrobenzyl alcohol typically involves the nitration of 5-dimethylaminobenzyl alcohol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Dimethylamino-2-nitrobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-dimethylamino-2-nitrobenzaldehyde or 5-dimethylamino-2-nitrobenzoic acid.

    Reduction: Formation of 5-dimethylamino-2-aminobenzyl alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

5-Dimethylamino-2-nitrobenzyl alcohol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential use in photolabile protecting groups, which can be cleaved by light to release active compounds.

    Medicine: Investigated for its potential use in drug delivery systems where controlled release of active ingredients is required.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Dimethylamino-2-nitrobenzyl alcohol involves its ability to undergo photolysis, where exposure to light leads to the cleavage of the nitrobenzyl group. This photochemical reaction results in the formation of reactive intermediates that can further react with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds released upon photolysis .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzyl alcohol: Similar structure but lacks the dimethylamino group.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Contains methoxy groups instead of the dimethylamino group.

    2-Nitrobenzenemethanol: Another nitrobenzyl alcohol derivative with different substituents.

Uniqueness

5-Dimethylamino-2-nitrobenzyl alcohol is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct chemical reactivity and photochemical properties. This makes it particularly useful in applications requiring controlled release of active compounds through photolysis .

Properties

IUPAC Name

[5-(dimethylamino)-2-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(2)8-3-4-9(11(13)14)7(5-8)6-12/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAHOBKUYXIJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274106
Record name 5-(Dimethylamino)-2-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77376-04-6
Record name 5-(Dimethylamino)-2-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77376-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Dimethylamino)-2-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 189 g of 5-dimethylamino-2-nitrobenzoic acid in 1.5 l of 1,2-dimethoxyethane was treated with 52 g of sodium borohydride and then dropwise at 10° with a solution of 225 ml of boron trifluoride etherate in 500 ml of 1,2-dimethoxyethane. The mixture was then stirred at room temperature for 1 hour, cautiously poured into ice/water and the crude product was filtered. Recrystallization from ethyl acetate/hexane gave pure 5-dimethylamino-2-nitrobenzyl alcohol, m.p. 138°-139°.
Quantity
189 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

(5-Chloro-2,6-dinitro-phenyl)-phenyl-methanol (13) (0.5 g, 1.90 mmol) or (5-chloro-2,4-dinitro-phenyl)-phenyl-methanol (14) (0.5 g, 2.67 mmol) were treated with 2M solution of dimethylamine in methanol (6 mL) and the solution was heated in a microwave reactor (CEM Focused Microwave™ Synthesis System Model Discover) at 50-55° C. for 15 minutes. The solvent was removed in vacuo and each residue was coevaporated with dichloromethane (2×10 mL) and applied onto a column of silicagel. The column was eluted with dichloromethane/ethanol (49:1) to give compounds 17 and 18.
Name
(5-Chloro-2,6-dinitro-phenyl)-phenyl-methanol
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
(5-chloro-2,4-dinitro-phenyl)-phenyl-methanol
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Dimethylamino-2-nitrobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
5-Dimethylamino-2-nitrobenzyl alcohol
Reactant of Route 3
Reactant of Route 3
5-Dimethylamino-2-nitrobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
5-Dimethylamino-2-nitrobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
5-Dimethylamino-2-nitrobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
5-Dimethylamino-2-nitrobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.